Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate
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Overview
Description
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, followed by esterification. The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of functional groups, such as the methoxy and methyl groups, which can participate in electron-donating or withdrawing interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical properties.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-[4-(1-methoxy-2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C14H20O3/c1-10(2)14(17-4)12-7-5-11(6-8-12)9-13(15)16-3/h5-8,10,14H,9H2,1-4H3 |
InChI Key |
YLERBEUBICEGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)CC(=O)OC)OC |
Origin of Product |
United States |
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